An In-depth Technical Guide to 5,7-Dichlorochroman-4-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5,7-Dichlorochroman-4-one: Synthesis, Properties, and Therapeutic Potential
Introduction: The Chroman-4-one Scaffold and the Significance of Halogenation
The chroman-4-one framework is a privileged heterocyclic motif found in a multitude of natural products and synthetic molecules of significant biological importance.[1] This scaffold, consisting of a fused benzene and a dihydropyranone ring, serves as a versatile template in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The strategic placement of substituents on the chroman-4-one core allows for the fine-tuning of its physicochemical properties and biological targets.
Halogenation, particularly the introduction of chlorine atoms, is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of the chroman-4-one scaffold, di-halogenated derivatives have emerged as compounds of interest, notably as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.[4] This guide provides a comprehensive technical overview of a specific di-halogenated derivative, 5,7-Dichlorochroman-4-one , detailing its chemical structure, predicted properties, a robust synthetic protocol, and its potential in the landscape of modern drug discovery.
Chemical Structure and Physicochemical Properties
5,7-Dichlorochroman-4-one is characterized by a chroman-4-one core with two chlorine atoms substituted at positions 5 and 7 of the aromatic ring. This substitution pattern significantly influences the molecule's electronic and steric properties.
IUPAC Name: 5,7-dichloro-2,3-dihydro-4H-chromen-4-one Molecular Formula: C₉H₆Cl₂O₂
| Property | Predicted Value |
| Molecular Weight | 217.05 g/mol |
| Appearance | Colorless to pale yellow solid |
| Melting Point | > 50 °C |
| Boiling Point | > 300 °C at 760 mmHg |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |
| LogP | ~2.5 - 3.0 |
Proposed Synthesis of 5,7-Dichlorochroman-4-one
A robust and efficient method for the synthesis of 5,7-Dichlorochroman-4-one is via an intramolecular Friedel-Crafts acylation, also known as a cyclization reaction. This approach is analogous to the reported synthesis of 5,7-difluorochroman-4-one.[6] The key precursor for this synthesis is 3-(3,5-dichlorophenoxy)propanoic acid .
Experimental Protocol
Part A: Synthesis of 3-(3,5-dichlorophenoxy)propanoic acid
This precursor can be synthesized via a Williamson ether synthesis between 3,5-dichlorophenol and a suitable 3-carbon building block with a terminal carboxylic acid or its ester derivative.
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Reagents and Materials:
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3,5-Dichlorophenol
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Ethyl 3-bromopropanoate
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Potassium carbonate (K₂CO₃)
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Acetone
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Step-by-Step Procedure:
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To a solution of 3,5-dichlorophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl 3-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.
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Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3,5-dichlorophenoxy)propanoate.
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To the crude ester, add a 2M aqueous solution of sodium hydroxide (2 equivalents) and stir at room temperature for 4-6 hours to facilitate hydrolysis.
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Acidify the reaction mixture with 1M HCl to a pH of approximately 2, which will precipitate the product.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3,5-dichlorophenoxy)propanoic acid.
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Part B: Intramolecular Friedel-Crafts Cyclization to 5,7-Dichlorochroman-4-one
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Reagents and Materials:
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3-(3,5-dichlorophenoxy)propanoic acid
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Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Ice water
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Step-by-Step Procedure:
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At 50 °C, add 3-(3,5-dichlorophenoxy)propanoic acid (1 equivalent) in portions to pre-heated polyphosphoric acid (10 equivalents by weight) with vigorous stirring.
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Continue stirring the resulting solution at 50-60 °C for 1.5 to 2 hours. The progress of the reaction should be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Slowly and carefully pour the reaction mixture into a beaker containing 800 mL of ice water with stirring.
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A precipitate will form. Allow it to stand for 1 hour to ensure complete precipitation.
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Collect the solid precipitate by filtration and wash thoroughly with cold water.
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Neutralize the crude product by washing with a saturated sodium bicarbonate solution.
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Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 5,7-Dichlorochroman-4-one as a solid.
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Causality in Experimental Choices
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Choice of Base in Part A: Potassium carbonate is a mild and effective base for the Williamson ether synthesis, facilitating the deprotonation of the phenol without causing hydrolysis of the ester.
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Use of PPA/Eaton's Reagent in Part B: Polyphosphoric acid and Eaton's reagent are excellent dehydrating and cyclizing agents for intramolecular Friedel-Crafts reactions. They act as both the solvent and the catalyst, promoting the formation of the acylium ion intermediate necessary for the electrophilic aromatic substitution and subsequent ring closure.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for 5,7-Dichlorochroman-4-one.
Spectroscopic Characterization (Predicted)
The structural elucidation of 5,7-Dichlorochroman-4-one would rely on standard spectroscopic techniques. Based on the known spectra of similar chroman-4-ones, the following spectral data are predicted:
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.0-7.2 ppm (d, 1H): Aromatic proton at C6.
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δ ~6.9-7.1 ppm (d, 1H): Aromatic proton at C8.
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δ ~4.5 ppm (t, 2H): Methylene protons at C2 (-O-CH₂-).
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δ ~2.8 ppm (t, 2H): Methylene protons at C3 (-CH₂-C=O).
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¹³C NMR (100 MHz, CDCl₃):
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δ ~190-195 ppm: Carbonyl carbon (C4).
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δ ~160-162 ppm: Aromatic carbon C8a.
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δ ~140-145 ppm: Aromatic carbon C7.
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δ ~125-130 ppm: Aromatic carbon C5.
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δ ~120-125 ppm: Aromatic carbon C6.
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δ ~118-122 ppm: Aromatic carbon C4a.
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δ ~115-118 ppm: Aromatic carbon C8.
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δ ~65-70 ppm: Methylene carbon C2.
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δ ~40-45 ppm: Methylene carbon C3.
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Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~1680-1700 cm⁻¹: Strong C=O stretch of the ketone.
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~1200-1250 cm⁻¹: C-O-C stretch of the ether linkage.
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~700-800 cm⁻¹: C-Cl stretches.
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Potential Applications in Drug Discovery
The chroman-4-one scaffold is a cornerstone in the development of novel therapeutics.[7] Specifically, chroman-4-one derivatives with electron-withdrawing groups at positions 6 and 8 have been identified as potent and selective inhibitors of SIRT2.[4] SIRT2 is a compelling therapeutic target due to its involvement in cellular processes such as cell cycle regulation and aging. Inhibition of SIRT2 has been shown to induce hyperacetylation of α-tubulin, leading to the inhibition of tumor growth, and has been linked to neuroprotective effects in models of Parkinson's disease.[8]
Given that 5,7-Dichlorochroman-4-one possesses electron-withdrawing chloro groups at positions analogous to those favorable for SIRT2 inhibition, it represents a promising candidate for investigation in this area. Its synthesis would provide a valuable building block for the development of new chemical probes to study sirtuin biology and for the potential development of novel therapeutics for oncology and neurodegenerative disorders.
Logical Relationship Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 3-(3,5-dichlorophenoxy)propanoic acid (C9H8Cl2O3) [pubchemlite.lcsb.uni.lu]
- 3. 3-(3,5-二氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. watson-int.com [watson-int.com]
- 6. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]
- 7. ijpsr.com [ijpsr.com]
- 8. rsc.org [rsc.org]
